molecular formula C21H21N3O B10988604 1-phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine

1-phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine

Cat. No.: B10988604
M. Wt: 331.4 g/mol
InChI Key: JZENFTCGDSMGOR-UHFFFAOYSA-N
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Description

1-phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a synthetic compound of significant interest in medicinal chemistry, designed as a hybrid molecule incorporating two privileged pharmacophores. Its structure features a piperazine ring, a nitrogen-containing heterocycle renowned for its prevalence in bioactive molecules and its utility in optimizing the pharmacokinetic properties of drug candidates . This piperazine is substituted with a phenyl group on one nitrogen and a benzoyl group on the other, which is further functionalized at the meta-position with a 1H-pyrrole ring. Pyrrole derivatives constitute an important class of heterocyclic compounds with a broad spectrum of documented pharmaceutical applications, including antioxidant and anti-inflammatory activities . The strategic combination of these moieties creates a multi-target-directed ligand with potential for interaction with various biological targets. Piperazine-based scaffolds are frequently employed in drug discovery to fine-tune key properties such as solubility and bioavailability, and they are found in numerous FDA-approved drugs across diverse therapeutic areas, including kinase inhibitors, receptor modulators, and psychotropic agents . Concurrently, pyrrole-containing compounds, such as the anti-inflammatory drugs tolmetin and ketorolac, demonstrate the real-world therapeutic relevance of this heterocycle . The integration of the pyrrole system via a benzoyl linker suggests this compound is a valuable chemical tool for probing new multi-target approaches in inflammation and oncology research, particularly given the established role of pyrrole-cinnamic acid hybrids in exhibiting enhanced antioxidant and anti-lipoxygenase activities . Researchers can utilize this high-quality compound for target identification, hit-to-lead optimization campaigns, and investigating the structure-activity relationships of complex heterocyclic systems. This product is intended For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-(3-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C21H21N3O/c25-21(18-7-6-10-20(17-18)22-11-4-5-12-22)24-15-13-23(14-16-24)19-8-2-1-3-9-19/h1-12,17H,13-16H2

InChI Key

JZENFTCGDSMGOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Key Synthetic Challenges

  • Regioselectivity : Ensuring the benzoyl group attaches to the pyrrole at the 3-position.

  • Functional group compatibility : Avoiding side reactions during acylation or coupling steps.

  • Purification : Isolating the final product due to potential byproducts from competing reactions.

Synthetic Route Design

A plausible three-step synthesis is outlined below, integrating methods from peer-reviewed patents and articles.

Step 1: Preparation of 1-Phenylpiperazine

Method : Alkylation of piperazine with aniline derivatives.
Procedure :

  • React bis(2-chloroethyl)amine hydrochloride with aniline under solvent-free conditions at 160–250°C to form N-phenylpiperazine hydrochloride.

  • Neutralize the reaction mixture with NaOH and isolate the free base via reduced-pressure distillation.

Yield : 75–80% (HPLC purity >99.5%).

ParameterValueSource
Temperature180–200°C
Aniline to HCl ratio1:1.2–1.4 (mol/mol)
Reaction time3 hours

Step 2: Synthesis of 3-(1H-Pyrrol-1-yl)Benzoyl Chloride

Method : Cross-coupling or electrophilic substitution.
Procedure :

  • Option A : Suzuki-Miyaura coupling of 3-bromobenzoyl chloride with pyrrole boronic acid.

    • Catalyst: Pd(PPh₃)₄.

    • Base: K₂CO₃.

    • Solvent: DMF or THF.

  • Option B : Friedel-Crafts acylation of pyrrole with 3-bromobenzoyl chloride.

    • Catalyst: AlCl₃.

    • Solvent: Dichloromethane.

Key Considerations :

  • Pyrrole’s electron-rich nature favors electrophilic substitution at the 3-position.

  • Bromine substituents may require protection during coupling.

Step 3: Acylation of 1-Phenylpiperazine

Method : Nucleophilic acyl substitution.
Procedure :

  • React 1-phenylpiperazine with 3-(1H-pyrrol-1-yl)benzoyl chloride in anhydrous THF.

  • Add a base (e.g., triethylamine) to deprotonate the piperazine nitrogen.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Reaction Scheme :
1-Phenylpiperazine + 3-(1H-Pyrrol-1-yl)Benzoyl Chloride → 1-Phenyl-4-[3-(1H-Pyrrol-1-yl)Benzoyl]Piperazine + HCl

Alternative Strategies

One-Pot Multi-Component Reactions

Approach : Combine piperazine, benzoyl chloride, and pyrrole in a single pot.
Advantages : Reduced purification steps.
Challenges : Controlling reaction selectivity.

Solid-Phase Synthesis

Method : Immobilize intermediates on resin.
Procedure :

  • Attach 3-(1H-pyrrol-1-yl)benzoyl chloride to a Wang resin.

  • Perform nucleophilic substitution with 1-phenylpiperazine.

  • Cleave the product from the resin.

Critical Analysis of Literature Methods

Piperazine Functionalization

  • N-Alkylation : High-temperature cyclization of aniline with bis(2-chloroethyl)amine hydrochloride yields N-phenylpiperazine in >75% yield.

  • Acylation : Benzoyl chlorides react with piperazine derivatives in THF or DMF, often requiring amines for deprotonation.

Pyrrole Derivative Synthesis

  • Paal-Knorr Reaction : 1,4-Diketones react with ammonia to form pyrroles. For example, 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole is synthesized in 92% yield using nitroaniline and 2,5-hexanedione.

  • Cross-Coupling : Pd-catalyzed reactions enable aryl-pyrrole bond formation, as seen in the synthesis of 2,5-bis(3’indolyl)pyrroles.

Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–100°CHigher temps may degrade pyrrole
SolventPolar aprotic (DMF, THF)Enhances acylation rates
BaseTriethylamine, K₂CO₃Prevents HCl protonation
Reaction Time12–24 hoursAvoids over-reaction

Challenges and Mitigation

Regioselectivity in Pyrrole Functionalization

Solution : Use directing groups (e.g., bromine) to guide benzoylation to the 3-position.

Stability of Intermediates

Solution : Store benzoyl chlorides under inert atmospheres to prevent hydrolysis.

Purification

Solution : Employ preparative HPLC for high-purity isolation, as seen in N-phenylpiperazine production .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-2,5-dione derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinating agents like thionyl chloride (SOCl2) for introducing chlorine atoms.

Major Products:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Benzyl-substituted piperazine derivatives.

    Substitution: Chlorinated phenyl derivatives.

Scientific Research Applications

1-Phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptor sites, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Anticancer Piperazine Derivatives

Piperazine-based compounds with substituted benzoyl groups exhibit significant cytotoxicity. For example, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives () showed inhibitory activity against liver, breast, and colon cancer cell lines (e.g., HEPG2, MCF7, HCT-116). The 4-chlorobenzhydryl group enhances lipophilicity, while substituents on the benzoyl moiety (e.g., halogens, methoxy) modulate electronic effects.

Pyrrolyl benzohydrazine analogs (), such as C13 (N′-(4-(1H-pyrrol-1-yl)benzoyl)-4-chlorobenzohydrazide), displayed binding affinities (−9.0 kcal/mol) in molecular docking studies. The pyrrole ring may enhance π-π stacking with hydrophobic receptor pockets, a feature shared with the target compound. However, the absence of a hydrazine linker in the target could limit its conformational flexibility .

Antipsychotic Piperazine Derivatives

LASSBio-579 (), a multi-target antipsychotic, features a 4-chlorophenylpyrazolemethyl-piperazine structure. It acts as a dopamine D₂ receptor antagonist and 5-HT₁A agonist, highlighting the role of aromatic substituents in receptor selectivity. The target compound’s 3-pyrrolyl group, being bulkier and less electronegative than LASSBio-579’s chlorophenylpyrazole, may reduce D₂ affinity but improve serotonin receptor interactions .

Antibacterial Arylpiperazines

Arylpiperazines with methoxy or chloro substituents (), such as (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine , showed activity against Gram-positive and Gram-negative bacteria. The 2-methoxy group enhances membrane penetration, while the target compound’s pyrrole may introduce steric hindrance, reducing antibacterial efficacy but improving solubility .

SAR Studies on Piperazine Substituents

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Cl) on benzoyl-piperazine derivatives () improve activity in SCD1 inhibition and anticancer assays. The target’s pyrrole, an electron-donating group, may reduce potency in such contexts but enhance interactions with polar residues .
  • Solubility : Piperazine amides with cinnamoyl moieties () exhibit improved solubility over benzoyl analogs. The target’s pyrrole could similarly enhance aqueous solubility via hydrogen bonding .

Data Tables

Table 1: Structural and Activity Comparison of Selected Piperazine Derivatives

Compound Class Key Substituents Biological Activity Reference
Target Compound 3-(1H-pyrrol-1-yl)benzoyl Potential anticancer
1-(4-Cl-benzhydryl)piperazine 4-Cl-benzhydryl, substituted benzoyl Cytotoxicity (IC₅₀: 1–10 µM)
LASSBio-579 4-Cl-phenylpyrazolemethyl D₂/5-HT₁A modulation
(2E)-4-(2-MeO-phenyl)piperazine 2-MeO-phenyl, propenyl Antibacterial (MIC: 4–16 µg/mL)
8b () 4-Cl-3-CF₃-benzoyl Melting point: 241–242°C

Table 2: Substituent Effects on Piperazine Derivatives

Substituent Type Example Compounds Impact on Activity
Electron-withdrawing (Cl) 5a–g () Enhanced cytotoxicity
Electron-donating (pyrrole) Target compound Improved solubility, reduced potency
Bulky aromatic (CF₃) 8b () High thermal stability

Biological Activity

1-Phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperazine ring substituted with a phenyl group and a benzoyl group containing a pyrrole moiety, positions it as a candidate for various biological applications, particularly in neuropharmacology and cancer therapy.

The molecular formula of this compound is C21H21N3OC_{21}H_{21}N_{3}O, with a molecular weight of approximately 331.4 g/mol. The compound's structural diversity contributes to its biological activity, enabling interactions with various molecular targets in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, potentially acting as an agonist or antagonist. This interaction can influence signal transduction pathways, which are crucial in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that it may modulate neurotransmitter systems, although further research is necessary to fully elucidate its mechanisms of action.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
1-PhenylpiperazineLacks benzoyl and pyrrole groupsLess versatile in chemical reactivity
3-(1H-Pyrrol-1-yl)benzoyl chloridePrecursor in synthesisNot useful on its own
N-BenzylpiperazineSimilar piperazine structureAlters chemical and biological properties
This compound Contains both phenyl and pyrrole-benzoyl substituentsEnhanced biological activity and drug design applicability

The combination of the piperazine ring with both phenyl and pyrrole-benzoyl substituents distinguishes this compound from its analogs, enhancing its potential applications in drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of derivatives related to this compound:

  • Antiviral Activity : Research on piperazine derivatives has shown promising antiviral effects against HIV and other viruses. For instance, certain derivatives demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus (HSV)-1 .
  • Cytotoxicity Studies : In vitro studies revealed varying degrees of cytotoxicity among related compounds, emphasizing the need for careful evaluation when considering these compounds for therapeutic use .
  • Anxiolytic Effects : Animal studies have indicated that similar piperazine derivatives exhibit anxiolytic-like activity, suggesting potential therapeutic applications in anxiety disorders .

Q & A

Q. What synthetic strategies are effective for preparing 1-phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine derivatives?

  • Methodological Answer : A common approach involves coupling reactions between substituted benzoic acids and piperazine derivatives. For example, azo-alkyne click chemistry (Huisgen cycloaddition) using CuSO₄·5H₂O and sodium ascorbate as catalysts in a water-DCM solvent system can yield triazole-linked derivatives . Key steps include:
  • Reagent Selection : Use propargyl bromide for alkyne functionalization and azide derivatives for cycloaddition .
  • Purification : Silica gel chromatography (ethyl acetate:hexane gradients) ensures product purity .
  • Monitoring : Track reaction progress via TLC (hexane:ethyl acetate ratios) .

Q. How can structural characterization of this compound be optimized?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR and MS : Confirm molecular structure and purity via ¹H/¹³C NMR and high-resolution mass spectrometry .
  • X-Ray Crystallography : Resolve hydrogen bonding patterns and supramolecular interactions (e.g., C–H⋯O bonds or π-π stacking) to understand packing behavior .
  • Thermal Analysis : Determine melting points and stability using differential scanning calorimetry (DSC) .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Follow guidelines for corrosive/irritant compounds:
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye exposure .
  • Ventilation : Employ fume hoods to avoid inhalation of toxic fumes (e.g., from DMF or methylene chloride) .
  • Waste Disposal : Neutralize acidic/basic byproducts and adhere to EPA regulations for organic solvents .

Advanced Research Questions

Q. How do substituents on the benzoyl or pyrrole groups influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., –F, –Cl) to enhance receptor binding affinity, as seen in tyrosine kinase inhibitors .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like dopamine or serotonin receptors .
  • In Vitro Assays : Compare IC₅₀ values in cytotoxicity or enzyme inhibition assays across derivatives .

Q. How can crystallographic disorder in piperazine derivatives be resolved?

  • Methodological Answer : Address disorder using:
  • High-Resolution Crystallography : Collect data at low temperatures (100 K) to reduce thermal motion artifacts .
  • Occupancy Refinement : Model partial occupancies (e.g., 0.94:0.06) for disordered aroyl rings using software like SHELXL .
  • Validation Tools : Check R-factors and electron density maps (e.g., in Olex2) to ensure structural accuracy .

Q. What strategies mitigate contradictions in reported pharmacological data?

  • Methodological Answer : Resolve discrepancies via:
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
  • Meta-Analysis : Aggregate data from multiple sources to identify outliers or confounding variables (e.g., solvent effects) .
  • Computational Validation : Apply QSAR models to predict activity trends and validate experimental results .

Q. How do solvent systems impact reaction yields in piperazine derivatization?

  • Methodological Answer : Optimize solvent polarity and miscibility:
  • Biphasic Systems : Use H₂O:DCM (1:2) for click chemistry to enhance reagent interaction while minimizing side reactions .
  • Polar Aprotic Solvents : DMF or DMSO improves solubility of aromatic intermediates but requires rigorous drying to prevent hydrolysis .
  • Yield Analysis : Compare isolated yields across solvents via HPLC or gravimetric analysis .

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